LYG-202
Overview
Description
LYG-202 is a synthetic flavonoid compound with a piperazine substitution. It has garnered significant attention due to its potent anti-angiogenic and antitumor activities. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines and inducing apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LYG-202 involves the incorporation of a piperazine moiety into a flavonoid structureThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
LYG-202 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: The piperazine group in this compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds where the piperazine group has been modified .
Scientific Research Applications
LYG-202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the effects of piperazine substitution on flavonoid activity.
Biology: The compound is employed in research to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer, by inducing apoptosis and inhibiting angiogenesis.
Industry: Potential applications in the pharmaceutical industry for the development of new anticancer drugs
Mechanism of Action
The mechanism of action of LYG-202 involves several molecular targets and pathways:
Apoptosis Induction: this compound triggers the mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, decreasing mitochondrial membrane potential, and activating caspase-9 and caspase-3.
Cell Cycle Arrest: The compound inhibits cell cycle progression at the G1/S transition by targeting Cyclin D, CDK4, and p21 Waf1/Cip1.
Reactive Oxygen Species Generation: This compound increases the generation of intracellular reactive oxygen species, which contributes to its apoptotic effects.
PI3K/Akt Pathway Inhibition: This compound deactivates the PI3K/Akt pathway, leading to reduced cell survival and proliferation.
Comparison with Similar Compounds
LYG-202 is unique due to its piperazine substitution, which enhances its antitumor and anti-angiogenic activities. Similar compounds include:
Quercetin: A natural flavonoid with antioxidant and anticancer properties.
Kaempferol: Another flavonoid known for its anti-inflammatory and anticancer effects.
Luteolin: A flavonoid with anti-inflammatory, antioxidant, and anticancer activities .
This compound stands out due to its synthetic nature and the specific modifications that enhance its biological activities.
Properties
IUPAC Name |
5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYSEWPMDWBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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